Netivudine
Netivudine
Netivudine has been used in trials studying the treatment of Chickenpox and HIV Infections.
Brand Name:
Vulcanchem
CAS No.:
84558-93-0
VCID:
VC0537038
InChI:
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1
SMILES:
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Molecular Formula:
C12H14N2O6
Molecular Weight:
282.25 g/mol
Netivudine
CAS No.: 84558-93-0
Inhibitors
VCID: VC0537038
Molecular Formula: C12H14N2O6
Molecular Weight: 282.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Netivudine has been used in trials studying the treatment of Chickenpox and HIV Infections. |
---|---|
CAS No. | 84558-93-0 |
Product Name | Netivudine |
Molecular Formula | C12H14N2O6 |
Molecular Weight | 282.25 g/mol |
IUPAC Name | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
Standard InChI | InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9+,11-/m1/s1 |
Standard InChIKey | QLOCVMVCRJOTTM-SDNRWEOFSA-N |
Isomeric SMILES | CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Canonical SMILES | CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil 5-propynyl-1-(beta-arabinofuranosyl)uracil 5-propynyl-araU 5-propynylarabinofuranosyluracil 882C 882C87 netivudine PYaraU |
Reference | 1: Söltz-Szöts J, Tyring S, Andersen PL, Lucht RF, McKendrick MW, Diaz Perez JL, Shukla S, Fiddian AP. A randomized controlled trial of acyclovir versus netivudine for treatment of herpes zoster. International Zoster Study Group. J Antimicrob Chemother. 1998 May;41(5):549-56. PubMed PMID: 9630408. 2: Peck R, Wiggs R, Callaghan J, Wootton R, Crome P, Fraser I, Frick L, Posner J. Inhibition of dihydropyrimidine dehydrogenase by 5-propynyluracil, a metabolite of the anti-varicella zoster virus agent netivudine. Clin Pharmacol Ther. 1996 Jan;59(1):22-31. PubMed PMID: 8549030. 3: McGuigan C, Perry A, Yarnold CJ, Sutton PW, Lowe D, Miller W, Rahim SG, Slater MJ. Synthesis and evaluation of some masked phosphate esters of the anti-herpesvirus drug 882C (netivudine) as potential antiviral agents. Antivir Chem Chemother. 1998 May;9(3):233-43. PubMed PMID: 9875402. 4: Fillastre JP, Godin M, Legallicier B, Chretien P, Bidault R, Gillotin C, Wooton R, Posner J, Peck RW. Pharmacokinetics of netivudine, a potent anti-varicella zoster virus drug, in patients with renal impairment. J Antimicrob Chemother. 1996 May;37(5):965-74. PubMed PMID: 8737146. 5: Le Roy F, Godin M, Legallicler B, Fillastre JP, Bidault R, Posner J, Peck RW. Pharmacokinetics of netivudine in haemodialysis patients. J Antimicrob Chemother. 1996 Nov;38(5):913-5. PubMed PMID: 8961067. 6: Peck RW, Crome P, Wood MJ, McKendrick MW, Bannister B, Mandal BK, Crooks RJ. Multiple dose netivudine, a potent anti-varicella zoster virus agent, in healthy elderly volunteers and patients with shingles. J Antimicrob Chemother. 1996 Mar;37(3):583-97. PubMed PMID: 9182115. 7: Snoeck R, Andrei G, De Clercq E. Current pharmacological approaches to the therapy of varicella zoster virus infections: a guide to treatment. Drugs. 1999 Feb;57(2):187-206. Review. PubMed PMID: 10188760. 8: Purifoy DJ, Beauchamp LM, de Miranda P, Ertl P, Lacey S, Roberts G, Rahim SG, Darby G, Krenitsky TA, Powell KL. Review of research leading to new anti-herpesvirus agents in clinical development: valaciclovir hydrochloride (256U, the L-valyl ester of acyclovir) and 882C, a specific agent for varicella zoster virus. J Med Virol. 1993;Suppl 1:139-45. Review. PubMed PMID: 8245881. 9: Wood MJ, McKendrick MW, Bannister B, Mandal BK, Peck RW, Crooks RJ. Preliminary pharmacokinetics and safety of 882C87 in patients with herpes zoster. J Med Virol. 1993;Suppl 1:154-7. PubMed PMID: 8245884. 10: Buick AR, Sheung CT. Determination of 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)-uracil and a metabolite, 5-propynyluracil, in plasma using ASTED (automated sequential trace enrichment of dialysates) combined, on-line, with high-performance liquid chromatography. J Chromatogr. 1993 Jul 23;617(1):65-70. PubMed PMID: 8376539. 11: Darby G. Acyclovir--and beyond. J Int Med Res. 1994;22 Suppl 1:33A-42A. Review. PubMed PMID: 8063023. 12: Fiddian AP. Antiviral drugs in development for herpes zoster. Scand J Infect Dis Suppl. 1996;100:51-4. Review. PubMed PMID: 9163026. 13: Nikkels AF, Piérard GE. Recognition and treatment of shingles. Drugs. 1994 Oct;48(4):528-48. Review. PubMed PMID: 7528128. 14: Wareham D. Postherpetic neuralgia. Clin Evid. 2005 Dec;(14):1017-25. Review. PubMed PMID: 16620445. 15: Wareham D. Postherpetic neuralgia. Clin Evid. 2004 Dec;(12):1182-93. Review. Update in: Clin Evid. 2005 Dec;(14):1017-25. PubMed PMID: 15865712. 16: Easterbrook P, Wood MJ. Successors to acyclovir. J Antimicrob Chemother. 1994 Sep;34(3):307-11. Review. PubMed PMID: 7829405. 17: Cooper JD, Sheung CT, Buick AR. Automated sequential trace enrichment of dialysates combined with high-performance liquid chromatography and automated heart-cutting for the determination of the nucleoside 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil and its metabolite 5-propynyluracil in urine. J Chromatogr. 1994 Jan 14;652(1):15-21. PubMed PMID: 8014223. 18: Peck RW, Wootton R, Lee DR, Jackson SH, Posner J. The bioavailability and disposition of 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil (882C87), a potent, new anti-varicella zoster virus agent. Br J Clin Pharmacol. 1995 Feb;39(2):143-9. PubMed PMID: 7742152; PubMed Central PMCID: PMC1364951. 19: Peck RW, Weatherley BC, Wootton R, Crome P, Holdich TA, Posner J. Pharmacokinetics and tolerability of single oral doses of 882C87, a potent, new anti-varicella-zoster virus agent, in healthy volunteers. Antimicrob Agents Chemother. 1995 Jan;39(1):20-7. PubMed PMID: 7695306; PubMed Central PMCID: PMC162478. 20: Lacey SF, Suzutani T, Powell KL, Purifoy DJ, Honess RW. Analysis of mutations in the thymidine kinase genes of drug-resistant varicella-zoster virus populations using the polymerase chain reaction. J Gen Virol. 1991 Mar;72 ( Pt 3):623-30. PubMed PMID: 1848597. |
PubChem Compound | 55281 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume